2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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Overview
Description
2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is an organic compound with a complex structure, featuring both ester and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxycarbonylbenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-methoxycarbonylbenzaldehyde and tert-butyl carbamate in the presence of a base like sodium hydride.
Addition Reaction: The intermediate is then subjected to an addition reaction with glycine ethyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification techniques like industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The ester and carbamate groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxycarbonylphenyl)acetic acid: Lacks the carbamate group, making it less versatile in reactions.
2-(3-Methoxycarbonylphenyl)-2-aminoacetic acid:
2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with a propanoic acid backbone, affecting its chemical properties.
Uniqueness
2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to the presence of both ester and carbamate groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
The compound 2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 281.32 g/mol
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. One study highlighted its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type II diabetes and obesity. The mechanism involves competitive inhibition, where the compound competes with the substrate for binding sites on the enzyme, thereby reducing its activity .
Antimicrobial Activity
Another aspect of biological activity includes antimicrobial properties. Preliminary studies have shown that derivatives similar to this compound display varying degrees of antibacterial activity against common pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: PTP1B Inhibition
In a controlled laboratory setting, the compound was tested against PTP1B using molecular docking simulations. The results indicated a high binding affinity, suggesting that modifications to the compound could enhance its inhibitory effects. This study provides a pathway for further development of PTP1B inhibitors for therapeutic use in diabetes management .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized from the parent compound and tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications increased antimicrobial potency significantly, indicating a promising avenue for developing new antibiotics based on this scaffold .
Research Findings
Properties
IUPAC Name |
2-(3-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(20)16-11(12(17)18)9-6-5-7-10(8-9)13(19)21-4/h5-8,11H,1-4H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYOFJPBLQVXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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